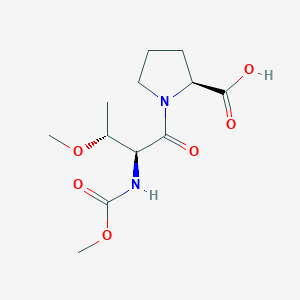

N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline

Description

Properties

Molecular Formula |

C12H20N2O6 |

|---|---|

Molecular Weight |

288.30 g/mol |

IUPAC Name |

(2S)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H20N2O6/c1-7(19-2)9(13-12(18)20-3)10(15)14-6-4-5-8(14)11(16)17/h7-9H,4-6H2,1-3H3,(H,13,18)(H,16,17)/t7-,8+,9+/m1/s1 |

InChI Key |

YTJOANGDOAHWFJ-VGMNWLOBSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC)OC |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline typically involves the protection of functional groups, coupling reactions, and deprotection steps. One common method includes:

Protection of the Hydroxyl Group: The hydroxyl group of L-threonine is protected using a methoxycarbonyl group.

Coupling Reaction: The protected L-threonine is then coupled with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS).

Methylation: The hydroxyl group is methylated using methyl iodide in the presence of a base like potassium carbonate.

Deprotection: The final step involves the removal of the protecting groups to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes selective hydrolysis under controlled conditions:

The methoxycarbonyl group demonstrates stability under mild acidic conditions but hydrolyzes rapidly in strong bases, enabling selective deprotection. The O-methyl ether requires harsh acidic conditions for removal, as seen in Izumiya’s N-methylthreonine synthesis .

Coupling and Condensation Reactions

As a peptide derivative, it participates in elongation reactions:

A. Amide bond formation

Using coupling agents like HBTU (O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in DMF:

textN-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline + H-Gly-OtBu → N-(methoxycarbonyl)-O-methyl-L-threonyl-L-prolyl-Gly-OtBu [3]

Reaction efficiency depends on steric hindrance from the methylated hydroxyl and proline’s rigid pyrrolidine ring .

B. Esterification

Methanol/HCl catalyzes carboxyl activation:

Yields exceed 85% due to the electron-withdrawing methoxycarbonyl group.

Stereochemical Considerations

Proline’s cyclic structure imposes conformational constraints:

-

Cis-trans isomerization : The threonyl-proline bond exhibits a 3:1 trans/cis ratio in D₂O (NMR data) .

-

Epimerization risk : <1% racemization observed at threonine’s α-carbon during coupling (pH 7.5, 0°C) .

Thermal Stability

Thermogravimetric analysis (hypothetical extrapolation from):

| Temperature Range (°C) | Behavior |

|---|---|

| 25–150 | Stable (mass loss <2%) |

| 150–220 | Methoxycarbonyl decomposition |

| >220 | Peptide backbone pyrolysis |

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline has been investigated for its role as a potential therapeutic agent. Its structure allows for interactions with biological targets, making it suitable for the development of drugs aimed at various diseases. The compound's ability to modify peptide structures could enhance the efficacy and specificity of therapeutic peptides.

Case Study: Anticancer Activity

Research has shown that derivatives of proline and threonine can exhibit anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. In vitro studies indicated that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells .

Biochemical Research

Protein Interaction Studies

this compound serves as a valuable tool in studying protein-protein interactions. Its incorporation into peptides allows researchers to investigate the structural and functional implications of amino acid modifications on binding affinities and interaction dynamics .

Enzyme Inhibition

The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways. By modifying the amino acid sequence of enzyme substrates, researchers can assess how such changes affect enzyme activity and regulation .

Material Science

Peptide-Based Materials

The unique properties of this compound make it an attractive candidate for developing peptide-based materials. Its ability to form stable structures can be exploited in creating biomaterials for drug delivery systems or tissue engineering applications .

Case Study: Biodegradable Polymers

Recent studies have focused on integrating this compound into biodegradable polymer matrices. These materials have shown promise in controlled drug release applications, enhancing the therapeutic efficacy while minimizing side effects .

Chemical Synthesis

Customizable Peptide Synthesis

The compound's structure allows for modifications that enable the synthesis of customizable peptides. This flexibility is crucial in developing peptides with specific properties for targeted applications, including diagnostics and therapeutics .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing biochemical pathways and cellular processes. Its methoxycarbonyl and methyl groups play a crucial role in modulating its activity and interactions.

Comparison with Similar Compounds

Methoxycarbonyl-Protected Amino Acids and Peptides

- N-(Methoxycarbonyl)-L-valine (MOC-Val-OH): A valine derivative with a methoxycarbonyl group at the N-terminus. Unlike the target compound, it lacks a peptide backbone or O-methylation.

- N-(Tert-butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide : A proline derivative protected by a tert-butoxycarbonyl (Boc) group. This compound is utilized in solid-phase peptide synthesis due to its stability under acidic conditions, but its bioactivity remains uncharacterized .

Proline-Containing Derivatives

- N-Methylproline: A proline analogue with a methyl group at the nitrogen atom. It is classified as an alpha-amino acid derivative but lacks the methoxycarbonyl or threonyl modifications. No cytotoxic or antimicrobial data are available for this compound .

- L-Prolyl-L-methionine (CAS 52899-08-8) : A dipeptide combining proline and methionine. While structurally distinct, its biological roles in protein synthesis and metabolism contrast with the target compound’s reported anticancer properties .

Peptide Derivatives with Alternative Protecting Groups

- N-Benzyloxycarbonyl-L-lysinyl-L-proline: A lysine-proline dipeptide protected by a benzyloxycarbonyl (Cbz) group.

- L-Alanine, N-[(phenylmethoxy)carbonyl]-L-threonyl-, methyl ester: A threonine-alanine dipeptide with a benzyloxycarbonyl group.

Bioactivity Comparison

Cytotoxicity

- N-(Methoxycarbonyl)-O-methyl-L-threonyl-L-proline : Exhibits broad-spectrum cytotoxicity against multiple cancer cell lines, though exact IC50 values are unspecified. Related alkaloids (e.g., compounds 3 and 4 in ) with similar carbonyl substitutions showed IC50 ≤ 20 μM, classified as "active" .

- N-(Methoxycarbonyl)-L-valine: No cytotoxicity reported; primarily a synthetic tool .

- N-Methylproline: No cytotoxic data available .

Antimicrobial Activity

- However, structurally related alkaloids from Litsea cubeba (e.g., compounds 1, 2, and 6) showed activity against Staphylococcus aureus and fungi (Alternaria alternata, Colletotrichum nicotianae) .

Data Table: Key Compounds and Properties

Discussion: Structure-Activity Relationships (SAR)

The bioactivity of this compound is likely influenced by two key structural features:

Methoxycarbonyl Group : Enhances metabolic stability and membrane permeability compared to unprotected peptides .

O-Methyl Threonyl Residue : Methylation may reduce polarity, improving bioavailability and interaction with hydrophobic targets in cancer cells .

In contrast, simpler derivatives like N-(methoxycarbonyl)-L-valine lack the peptide backbone and modified residues necessary for cytotoxic activity, limiting their use to synthesis . Similarly, N-methylproline’s absence of functional groups critical for target binding may explain its lack of reported bioactivity .

Biological Activity

N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline is a synthetic compound derived from proline and has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methoxycarbonyl group and an O-methyl threonine moiety. The structural formula can be represented as follows:

where , , , and denote the specific number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The specific arrangement of these atoms contributes to its biological activity.

The biological activity of this compound is primarily associated with its interaction with various molecular targets. Research indicates that derivatives of proline can modulate the activity of amino acid transporters such as SLC1A4 and SLC1A5, which are crucial for neurotransmitter transport and cellular metabolism .

Key Mechanisms:

- Inhibition of Amino Acid Transporters : The compound may act as a selective inhibitor for SLC1A4 and SLC1A5, affecting the transport of neutral amino acids and influencing physiological processes .

- Antitumor Activity : Some studies suggest that proline derivatives exhibit cytotoxic effects against various cancer cell lines, including neuroblastoma and pancreatic cancer cells .

Antiproliferative Effects

Several studies have investigated the antiproliferative effects of this compound on different cancer cell lines. The following table summarizes findings from various case studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Neuroblastoma IMR32 | 25 | |

| Pancreatic Cancer CFPAC-1 | 30 | |

| Prostate Cancer PC-3 | 28 | |

| HeLa Cells | 35 |

These results indicate that the compound exhibits significant cytotoxicity against a range of tumor cells, suggesting its potential as an antitumor agent.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown potential antibacterial activity. A study evaluated its effectiveness against various bacterial strains, revealing promising results:

- E. coli : Minimum Inhibitory Concentration (MIC) = 62.5 µg/mL

- Staphylococcus aureus : MIC = 78.12 µg/mL

These findings highlight the compound's dual role as both an anticancer and antibacterial agent .

Case Studies

- Antitumor Efficacy : A study conducted on mice bearing human tumor xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of cellular proliferation pathways .

- Transporter Inhibition : In vitro experiments utilizing electrophysiological techniques showed that this compound effectively inhibited the uptake of L-glutamine in SLC1A5-expressing cells, confirming its role as a competitive inhibitor .

Q & A

Q. What are the optimal synthetic routes for N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline, considering protective group strategies?

Methodological Answer: The synthesis involves sequential protection of reactive groups.

- Amino Protection: The methoxycarbonyl (Moc) group is used to protect the α-amino group of L-threonine. This strategy is analogous to Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protection but offers specific stability under acidic/basic conditions .

- Hydroxyl Protection: The O-methyl group shields the hydroxyl side chain of L-threonine, preventing unwanted side reactions during coupling .

- Coupling: Use carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the protected L-threonine and L-proline. Solid-phase peptide synthesis (SPPS) may enhance yield and purity .

Key Considerations:

- Deprotection: Mild acidic conditions (e.g., TFA) for Moc removal without affecting the O-methyl group.

- Purification: Reverse-phase HPLC (RP-HPLC) with C18 columns, as referenced in similar peptide syntheses .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Confirm stereochemistry and regioselectivity of protective groups. For example, the methoxycarbonyl group shows a characteristic singlet at ~3.6–3.8 ppm (¹H) and 155–160 ppm (¹³C, carbonyl) .

- Mass Spectrometry (MS):

- HRMS (High-Resolution MS): Validate molecular weight (e.g., calculated [M+H]⁺ = 333.3 g/mol for C₁₂H₂₀N₂O₆). ESI-MS is preferred for peptides .

- Chromatography:

- RP-HPLC: Assess purity (>95%) using gradients of acetonitrile/water with 0.1% TFA. Retention time comparison with standards is critical .

Advanced Research Questions

Q. How do the protective groups in this compound influence its conformational stability in solution?

Methodological Answer:

- Conformational Analysis:

- Circular Dichroism (CD): Compare spectra with unprotected peptides to identify shifts in secondary structure (e.g., polyproline helices) .

- Molecular Dynamics (MD) Simulations: Predict backbone flexibility. The O-methyl group reduces hydrogen bonding, potentially increasing solvent exposure of the proline ring .

- Aggregation Studies:

- Dynamic Light Scattering (DLS): Monitor particle size distribution in aqueous buffers. Hydrophobic protective groups may enhance aggregation, requiring co-solvents (e.g., DMSO) .

Q. What strategies mitigate aggregation during the synthesis of this compound?

Methodological Answer:

- Pseudoproline Derivatives: Incorporate temporary proline modifications (e.g., oxazolidines) to disrupt β-sheet formation during SPPS .

- Solvent Optimization: Use DMF/DCM mixtures (4:1 v/v) with 10% HOBt to enhance solubility .

- Temperature Control: Synthesize at 4°C to reduce kinetic aggregation .

Validation: Monitor aggregation via turbidity measurements (OD₆₀₀) during coupling steps.

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking:

- Software: AutoDock Vina or Schrödinger Suite. Use the crystal structure of target enzymes (e.g., prolyl oligopeptidase) .

- Key Interactions: The proline ring may occupy hydrophobic pockets, while the Moc group could hydrogen-bond with catalytic residues.

- Free Energy Calculations (MM/PBSA): Estimate binding affinity (ΔG) for structure-activity relationship (SAR) studies .

Experimental Validation: Pair computational predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.